(1-Aminocycloheptyl)methanol
Overview
Description
“(1-Aminocycloheptyl)methanol” is a chemical compound with the CAS Number: 814254-62-1. It has a molecular weight of 143.23 and its IUPAC name is (1-aminocycloheptyl)methanol . It is a solid substance at room temperature .
Molecular Structure Analysis
The molecular structure of “(1-Aminocycloheptyl)methanol” is represented by the InChI code: 1S/C8H17NO/c9-8(7-10)5-3-1-2-4-6-8/h10H,1-7,9H2 . This indicates that the compound consists of 8 carbon atoms, 17 hydrogen atoms, and 1 nitrogen atom .Physical And Chemical Properties Analysis
“(1-Aminocycloheptyl)methanol” is a solid at room temperature .Scientific Research Applications
Methanol in Lipid Dynamics
Methanol, used as a solubilizing agent in studying transmembrane proteins/peptides, significantly impacts lipid dynamics. It accelerates the transfer and flip-flop kinetics in lipid bilayers, influencing the structure-function relationship of bilayer composition. This has implications for studies on biomembranes and proteolipids (Nguyen et al., 2019).
Catalytic Applications
Methanol serves as both a hydrogen source and a C1 synthon in chemical synthesis and energy technologies. It is used in selective N-methylation of amines and transfer hydrogenation of nitroarenes, highlighting its importance in organic synthesis (Sarki et al., 2021).
Synthesis of Cyclodepsipeptides
Methanol is utilized in the synthesis of cyclodepsipeptides incorporating sugar amino acids. The process involves a three-component reaction followed by acid-mediated macrocyclization, demonstrating methanol's role in the synthesis of complex organic compounds (Bughin et al., 2007).
Electrochemical Applications
Methanol is employed in electrochemical devices for the separation and detection of compounds. It is used in the electro-oxidation of primary alcohols and the analysis of various substances, indicating its utility in electrochemical analyses (Santos et al., 2017).
Vibrational Corrections in Liquids
Studies on methanol have provided insights into the vibrational corrections to static and dynamic hyperpolarizabilities in liquids. This contributes to our understanding of the reaction field model in chemistry (Norman et al., 1998).
Methanol in Organic Synthesis
Methanol is used in the homogeneous catalyzed dehydrogenation process to convert amines into formamides, demonstrating its role in organic synthesis and catalysis (Ortega et al., 2013).
Methanol's Role in Renewable Chemical Feedstock
Methanol's potential as a renewable chemical feedstock is explored in the synthesis of higher alcohols and other compounds, showcasing its application in sustainable chemistry (Moran et al., 2011).
Future Directions
properties
IUPAC Name |
(1-aminocycloheptyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c9-8(7-10)5-3-1-2-4-6-8/h10H,1-7,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCUBUBCODJSBIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Aminocycloheptyl)methanol | |
CAS RN |
814254-62-1 | |
Record name | (1-Aminocycloheptyl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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